molecular formula C20H19FN2O3S B2965957 N-(3-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)phenyl)-2-fluorobenzenesulfonamide CAS No. 1797558-86-1

N-(3-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)phenyl)-2-fluorobenzenesulfonamide

Cat. No.: B2965957
CAS No.: 1797558-86-1
M. Wt: 386.44
InChI Key: YBAZWWNBLNVJOB-UHFFFAOYSA-N
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Description

N-(3-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)phenyl)-2-fluorobenzenesulfonamide is a compound of significant interest in various scientific fields. It features a complex structure that combines a bicyclic core with phenyl and fluorobenzenesulfonamide groups, making it a versatile and intriguing molecule.

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step reactions starting from commercially available starting materials. Key steps might include:

  • Formation of the bicyclic core: : This can be achieved through an intramolecular Diels-Alder reaction.

  • Introduction of the phenyl group: : A Friedel-Crafts acylation can be used to introduce the phenyl group.

  • Sulfonamide formation: : The sulfonylation of an amine group using fluorobenzenesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production might scale these reactions using continuous flow chemistry techniques, optimizing reaction conditions for maximum yield and purity. The use of catalysts and automated systems can enhance the efficiency and sustainability of the process.

Types of Reactions It Undergoes

  • Oxidation: : It can undergo oxidation reactions, often in the presence of strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

  • Reduction: : Reduction reactions can convert certain functional groups within the compound to more reduced forms.

  • Substitution: : Nucleophilic substitution reactions might occur at specific sites, especially at the sulfonamide group.

Common Reagents and Conditions

  • Oxidation: : Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : Reagents like lithium aluminum hydride or sodium borohydride.

  • Substitution: : Reagents like sodium hydroxide or other nucleophiles.

Major Products Formed

  • From Oxidation: : Sulfoxides or sulfones.

  • From Reduction: : Reduced amines or alcohols.

  • From Substitution: : Derivatives with altered sulfonamide groups.

Scientific Research Applications

This compound is utilized in various scientific research areas:

Chemistry

  • As a building block in synthetic organic chemistry.

  • In the study of reaction mechanisms and the development of new synthetic methodologies.

Biology

  • As a molecular probe for understanding biological pathways.

  • In the design of enzyme inhibitors.

Medicine

  • Potential use in the development of pharmaceuticals targeting specific enzymes or receptors.

Industry

  • As a specialty chemical in the production of advanced materials.

  • In the formulation of chemical products requiring specific functional properties.

Mechanism of Action

N-(3-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)phenyl)-2-fluorobenzenesulfonamide exerts its effects through interactions with specific molecular targets. Its mechanism involves:

  • Molecular targets: : Enzymes or receptors that recognize its specific structural features.

  • Pathways involved: : Modulation of biochemical pathways through inhibition or activation of target enzymes.

Comparison with Similar Compounds

Compared to other compounds with similar structures, N-(3-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)phenyl)-2-fluorobenzenesulfonamide stands out due to its unique combination of bicyclic and sulfonamide functionalities. Similar compounds include:

  • N-phenylsulfonamides.

  • Bicyclic amides.

  • Fluoroaromatic compounds.

These comparisons highlight its distinct properties and potential for unique applications across various scientific disciplines.

And there you have it! An extensive dive into this captivating compound. What aspect grabs your interest the most?

Properties

IUPAC Name

N-[3-(8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)phenyl]-2-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O3S/c21-18-9-1-2-10-19(18)27(25,26)22-15-6-3-5-14(13-15)20(24)23-16-7-4-8-17(23)12-11-16/h1-7,9-10,13,16-17,22H,8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBAZWWNBLNVJOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CCC1N2C(=O)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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